molecular formula C8H10ClN3O B13033124 5-amino-3-chloro-N,N-dimethylpicolinamide

5-amino-3-chloro-N,N-dimethylpicolinamide

Cat. No.: B13033124
M. Wt: 199.64 g/mol
InChI Key: WAOLQYMUPVNRGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-3-chloro-N,N-dimethylpicolinamide is an organic compound that belongs to the class of picolinamides It is characterized by the presence of an amino group, a chlorine atom, and two methyl groups attached to the nitrogen atom of the picolinamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-chloro-N,N-dimethylpicolinamide typically involves multiple steps. One common method starts with the chlorination of 3-methylpyridine to form 3-chloro-5-methylpyridine. This intermediate is then subjected to nitration to introduce the nitro group, resulting in 3-chloro-5-nitro-5-methylpyridine. The nitro group is subsequently reduced to an amino group using catalytic hydrogenation, yielding 5-amino-3-chloro-5-methylpyridine. Finally, the dimethylation of the amino group is achieved using dimethyl sulfate or a similar reagent to obtain this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-amino-3-chloro-N,N-dimethylpicolinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-amino-3-chloro-N,N-dimethylpicolinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-3-chloro-N,N-dimethylpicolinamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving the inhibition of enzyme activity or the activation of signaling cascades. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-3-chloro-N,N-dimethylpicolinamide is unique due to its specific substitution pattern on the picolinamide ring, which imparts distinct chemical and biological properties. Its combination of an amino group, a chlorine atom, and two methyl groups on the nitrogen atom makes it a versatile compound for various applications .

Properties

Molecular Formula

C8H10ClN3O

Molecular Weight

199.64 g/mol

IUPAC Name

5-amino-3-chloro-N,N-dimethylpyridine-2-carboxamide

InChI

InChI=1S/C8H10ClN3O/c1-12(2)8(13)7-6(9)3-5(10)4-11-7/h3-4H,10H2,1-2H3

InChI Key

WAOLQYMUPVNRGD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=N1)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.